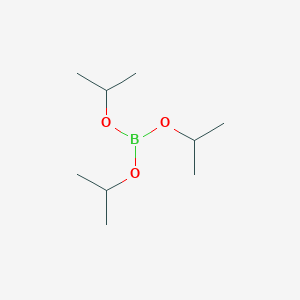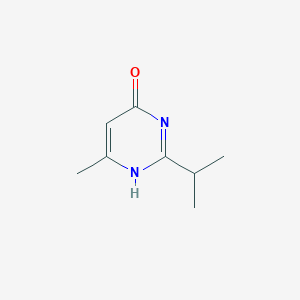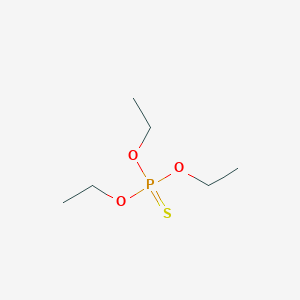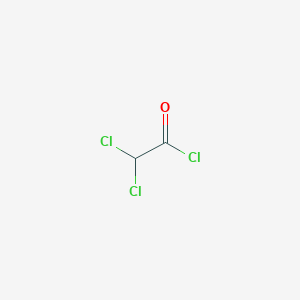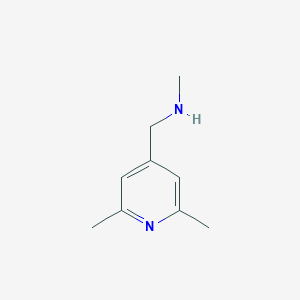![molecular formula C12H12N4O8 B046691 2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene CAS No. 116596-29-3](/img/structure/B46691.png)
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene, commonly known as TNM, is a highly explosive compound that has been used in the production of explosives, propellants, and rocket fuels. TNM is a cyclic nitramine compound that is highly energetic and has a high detonation velocity.
Wirkmechanismus
The mechanism of action of TNM is not fully understood. It is believed that TNM inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. TNM has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
TNM has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. TNM has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, TNM has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TNM is its high explosive energy, which makes it useful in the production of explosives and propellants. TNM is also relatively easy to synthesize and purify. However, TNM is highly sensitive to shock, friction, and heat, which makes it difficult to handle in the laboratory.
Zukünftige Richtungen
There are a number of future directions for research on TNM. One area of research is the development of new synthesis methods that are safer and more efficient. Another area of research is the development of new applications for TNM, such as in the production of new types of explosives and propellants. Finally, there is a need for further research on the potential use of TNM in medicine as an anti-tumor agent.
Synthesemethoden
TNM is synthesized by the reaction of hexamine with nitric acid and acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a yellow crystalline solid that is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
TNM has been extensively studied for its use in the production of explosives and propellants. It has also been studied for its potential use in medicine as an anti-tumor agent. TNM has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
116596-29-3 |
|---|---|
Produktname |
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene |
Molekularformel |
C12H12N4O8 |
Molekulargewicht |
340.25 g/mol |
IUPAC-Name |
2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane |
InChI |
InChI=1S/C12H12N4O8/c17-13(18)11(14(19)20)3-1-4-8-7(3)9-5(11)2-6(10(8)9)12(4,15(21)22)16(23)24/h3-10H,1-2H2 |
InChI-Schlüssel |
DPEXIVBHDYTQSN-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C(C5C4C3C(C5)C2([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1C2C3C4C1C(C5C4C3C(C5)C2([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
1,1,5,5-tetranitro-(4)peristylane decahydro-2,2,5,5-tetranitro-1,6:3,4-dimethyanocyclobuta(1,2:3,4)dicyclopentene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



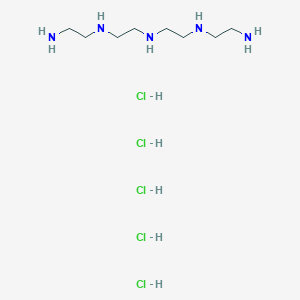
![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)
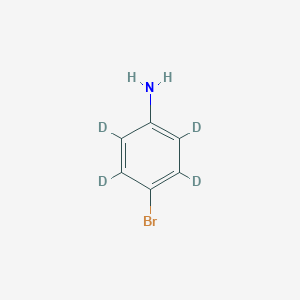
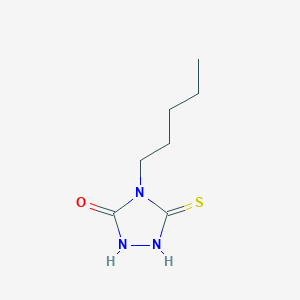
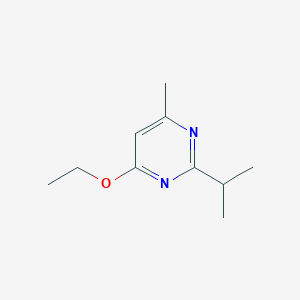
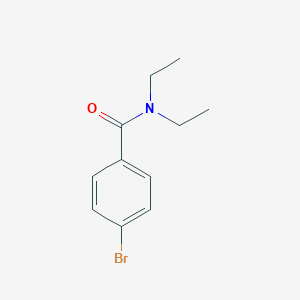
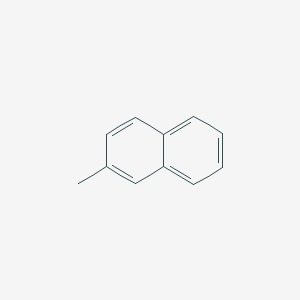
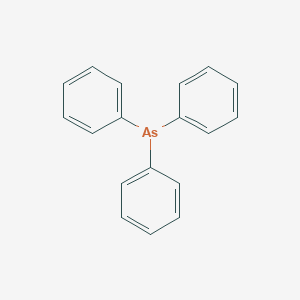
![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)
